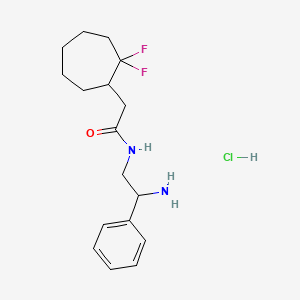

N-(2-Amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride, also known as UMB24, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. It is a small molecule that has been synthesized through a series of chemical reactions, and its unique chemical structure makes it an interesting target for further research.

Aplicaciones Científicas De Investigación

C–C Bond Formation

Organoboron derivatives, such as EN300-26676427, are commonly utilized in carbon-carbon (C–C) bond formation. This is a fundamental reaction in organic synthesis and medicinal chemistry, allowing for the construction of complex molecules. The compound can be used in classical palladium-mediated transformations or more recent coupling methods .

Building Blocks for Library Synthesis

EN300-26676427 serves as a versatile building block for the synthesis of compound libraries. These libraries are essential for high-throughput screening in drug discovery. The compound’s stability and reactivity make it suitable for creating diverse molecular scaffolds .

Drug Discovery

In the realm of drug discovery, EN300-26676427 may be used as a covalent modifier that selectively acts at serine residues in the active sites of biological targets. This specificity is particularly valuable for the development of new therapeutics .

Synthesis of DNA-Compatible Compounds

The compound’s functional groups allow for orthogonal reactivity, which is crucial in the synthesis of DNA-encoded libraries (DELs). DELs are a powerful tool for the discovery of binders to protein targets, and EN300-26676427 could be used to generate a variety of DNA-compatible compounds .

Chemoselective Reactivity

EN300-26676427’s derivatives might exhibit chemoselective reactivity with amino acid side chains in proteins, such as tyrosine, lysine, serine, and histidine. This property is useful in chemical biology for the modification of proteins and the study of their functions .

Scaffolds for Drug Design

The compound can offer a range of scaffolds for drug design. It can be represented by bi- and trifunctional building blocks, allowing for chemoselective modification. This adaptability is essential for the creation of novel pharmaceutical agents .

Propiedades

IUPAC Name |

N-(2-amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O.ClH/c18-17(19)10-6-2-5-9-14(17)11-16(22)21-12-15(20)13-7-3-1-4-8-13;/h1,3-4,7-8,14-15H,2,5-6,9-12,20H2,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTNHLNXVGPPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)(F)F)CC(=O)NCC(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-2-phenylethyl)-2-(2,2-difluorocycloheptyl)acetamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2933241.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![2-[[4-benzyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2933245.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide](/img/structure/B2933250.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2933251.png)

![5-Oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2933255.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N,2-dimethylpropanamide](/img/structure/B2933256.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2933260.png)